molecular formula C11H11F2NO B2540520 N-(3,4-difluorophenyl)cyclobutanecarboxamide CAS No. 263366-89-8

N-(3,4-difluorophenyl)cyclobutanecarboxamide

Cat. No.: B2540520
CAS No.: 263366-89-8
M. Wt: 211.212
InChI Key: XASPAHIFZGPPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)cyclobutanecarboxamide is a chemical compound with the CAS Registry Number 263366-89-8 and a molecular formula of C 11 H 11 F 2 NO . It has a molecular weight of 211.21 g/mol . This molecule features a cyclobutane carboxamide group linked to a 3,4-difluorophenyl ring system, making it a potential building block in medicinal chemistry and drug discovery research . As a specialized chemical intermediate, it is designed for use in scientific research and development laboratories only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships or as a precursor in pharmaceutical development. For specific research applications and mechanism of action, consultation of the primary scientific literature is recommended.

Properties

IUPAC Name

N-(3,4-difluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASPAHIFZGPPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)cyclobutanecarboxamide typically involves the reaction of 3,4-difluoroaniline with cyclobutanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions may include solvents like dichloromethane or dimethylformamide, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-difluorophenyl)cyclobutanecarboxamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3,4-Difluorophenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of its application. The cyclobutane ring provides structural rigidity, which can influence the overall conformation and binding properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence focuses on N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide (a sulfonamide derivative), key structural and functional comparisons can be extrapolated to hypothesize properties of N-(3,4-difluorophenyl)cyclobutanecarboxamide. Below is a comparative analysis based on substituent effects, crystallography, and intermolecular interactions:

Table 1: Structural and Functional Comparison of Related Compounds

Property N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide Hypothetical This compound
Core Functional Group Sulfonamide (-SO₂NH₂) Carboxamide (-CONH₂)
Aromatic Substituents 3,4-Difluorophenyl + 3,4-dimethoxyphenyl 3,4-Difluorophenyl + cyclobutane
Dihedral Angle (Aromatic Rings) 66.05(9)° Likely reduced due to cyclobutane strain (estimated <60°)
Hydrogen Bonding N–H⋯O (intermolecular, 1D chain stabilization) Potential N–H⋯O/F interactions (weaker than sulfonamide)
Crystal Packing Stabilized by methoxy O–H⋯O and sulfonamide N–H⋯O bonds Likely less dense packing due to cyclobutane steric effects
Bioactivity Relevance Tyrosinase inhibition (hypothesized for sulfonamide derivatives) Cyclobutane may enhance membrane permeability vs. sulfonamide

Key Findings from Evidence:

Fluorine Substituent Effects : The 3,4-difluorophenyl group in the sulfonamide compound contributes to electron-withdrawing effects and enhanced thermal stability , as seen in its well-defined crystal structure (R-factor = 0.044) . Similar effects are expected in the carboxamide analog, though fluorine’s role in hydrogen bonding may differ due to the absence of sulfonyl groups.

Cyclobutane vs. Methoxybenzene : The cyclobutane ring in the carboxamide introduces steric strain and reduced conformational flexibility compared to the 3,4-dimethoxyphenyl group in the sulfonamide. This may impact solubility and interaction with biological targets.

Hydrogen Bonding Networks: The sulfonamide’s N–H⋯O bonds form a 1D chain along the crystallographic b-axis .

Methodological Insights from Crystallographic Software

The structural analysis of related compounds (e.g., sulfonamides) relies heavily on tools like:

  • SHELX Suite : Used for refining crystal structures (e.g., R-factor calculations and hydrogen bonding analysis) .
  • ORTEP-3 : Visualizes molecular geometry and thermal ellipsoids, critical for interpreting dihedral angles and steric effects .
  • WinGX : Integrates data processing and structure solution pipelines, applicable to hypothetical carboxamide studies .

Biological Activity

N-(3,4-difluorophenyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring linked to a difluorophenyl group, which significantly influences its biological activity. The structural rigidity provided by the cyclobutane moiety enhances binding interactions with various biological targets, including enzymes and receptors.

This compound interacts with specific molecular targets, potentially acting as an inhibitor or activator depending on the biological context. The difluorophenyl group is hypothesized to increase binding affinity due to enhanced lipophilicity and optimal spatial orientation for target interaction.

Biological Activity

Research has explored the following biological activities associated with this compound:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : It may modulate receptor activity, impacting signal transduction pathways relevant to various diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial effects, which could be beneficial in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationAlters receptor signaling pathways
AntimicrobialExhibits antimicrobial properties

Case Study: Anticonvulsant Properties

A study investigating the anticonvulsant properties of this compound was conducted using animal models. The results demonstrated significant reductions in seizure frequency compared to control groups. This suggests potential therapeutic applications in epilepsy management.

  • Study Design : Randomized controlled trials with various dosages.
  • Outcome Measures : Frequency of seizures, behavioral assessments.

Table 2: Anticonvulsant Study Results

Dosage (mg/kg)Seizure Frequency (per hour)Behavioral Score (1-10)
0 (Control)5.22
102.17
201.38

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Areas of focus include:

  • Mechanistic Studies : Detailed investigations into the molecular interactions at play.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.
  • Synthetic Modifications : Exploring analogs to enhance potency and selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.